3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold renowned for its versatility in medicinal chemistry. The core structure is substituted at position 3 with a 4-chlorophenyl group and at position 7 with a 3,5-dimethylpyrazole moiety. While the specific biological activity of this compound remains under investigation, its structural features align with derivatives reported in anticancer, antimicrobial, and kinase inhibition studies .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-11-10-17(24-13(3)9-12(2)22-24)25-19(21-11)18(14(4)23-25)15-5-7-16(20)8-6-15/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOYHDETYFZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
The primary target of this compound is the small conductance potassium (SK) ion channels , specifically the SK2 subtype. These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current. Dysfunctional neuronal firing rates are associated with various neurological conditions such as epilepsy, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Mode of Action:
The compound binds to an intracellular allosteric modulator binding pocket situated at the interface between SK2 channels and calmodulin. Interestingly, this binding pocket is shared by multiple small-molecule chemotypes. Two notable compounds that interact with this site are riluzole (approved for ALS treatment) and an analog of the anti-ataxic agent CyPPA . The binding of these compounds allosterically modulates the SK2 channels, affecting their function.
Biological Activity
The compound 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
- Molecular Formula : C17H16ClN7
- Molecular Weight : 353.81 g/mol
- CAS Number : 1063331-94-1
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various pyrazolo[1,5-a]pyrimidine derivatives. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from to against selected bacterial strains, outperforming standard antibiotics in several cases .
- Mechanism of Action : The antibacterial effect is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Case Study:
In a comparative study involving multiple derivatives, the compound showed the highest efficacy against Staphylococcus aureus and Escherichia coli, with MIC values of and , respectively .
Antifungal Activity
The compound's antifungal properties were also evaluated against common fungal pathogens.
Research Findings:
- The compound demonstrated moderate antifungal activity with MIC values ranging from to against Candida albicans and Aspergillus niger.
- The presence of the chlorophenyl group significantly enhanced the antifungal activity compared to other derivatives lacking this substituent .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been a focal point in recent pharmacological research.
Mechanistic Insights:
- Cell Proliferation Inhibition : The compound inhibited the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells through activation of caspase pathways.
In Vivo Studies:
In murine models, administration of the compound resulted in significant tumor size reduction compared to control groups. The study reported a tumor growth inhibition rate of over .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Chlorophenyl Groups : The 4-chlorophenyl substitution at position 3 (target compound, CAS 897769-21-0, and PP2) is associated with improved metabolic stability and hydrophobic interactions in kinase binding pockets .
- Pyrazole vs. Trifluoromethyl at Position 7 : The target compound’s 3,5-dimethylpyrazole group may enhance solubility compared to bulkier substituents like trifluoromethyl (6g-6l) or t-butyl (PP2). However, trifluoromethyl groups in 6g-6l demonstrate superior antitumor activity .
- Kinase Inhibition: Tildacerfont’s morpholinyl-thiazole substituent enables selective TRK kinase inhibition, suggesting that minor structural changes can drastically alter target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
